molecular formula C27H24FN3O2S B2498655 (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-76-4

(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2498655
CAS RN: 892417-76-4
M. Wt: 473.57
InChI Key: DIJVPDACLCSYIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, catalysts, and specific reagents to achieve the desired structure. A relevant approach to the synthesis of related compounds involves the regioselective synthesis using N-acylation and microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, as demonstrated by Moreno-Fuquen et al. (2019) in the synthesis of heterocyclic amides (Moreno-Fuquen et al., 2019). This method highlights the efficiency and precision in synthesizing complex molecules, which could be applicable to the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is critical in determining their reactivity, stability, and potential applications. X-ray crystallography often provides detailed insights into the molecular structure. For instance, studies by Toda et al. (1985) and others have elucidated the structures of molecular complexes and supramolecular assemblies, offering a glimpse into the intricate arrangements and interactions at the molecular level (Toda et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving the compound may include functional group transformations, molecular rearrangements, and interactions with other chemical entities. The reactivity patterns can significantly influence the compound's applications and stability. Studies related to the synthesis and reactions of structurally similar compounds, such as those discussed by Carr et al. (1980), provide valuable insights into the potential chemical behaviors of the compound (Carr et al., 1980).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure play a crucial role in the practical application and handling of chemical compounds. Research by Ohishi et al. (1995) on similar complex molecules offers a perspective on how these properties can be determined and related to the compound's structural features (Ohishi et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the compound's application in synthesis and material science. Goh et al. (2010) provide an example of analyzing chemical properties through the study of interactions and reactivity patterns of related compounds (Goh et al., 2010).

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

Research by Moreno-Fuquen et al. (2019) on the regioselective synthesis of heterocyclic amides demonstrates the potential for complex molecules to be synthesized under catalyst- and solvent-free conditions. This approach, involving microwave-assisted Fries rearrangement, highlights the efficiency and environmental benefits of such methods in producing structurally complex molecules (Moreno-Fuquen et al., 2019).

Structural and Spectroscopic Characterization

Gradinaru et al. (2001) conducted studies on the self-condensation of certain thiocarbazone derivatives in the presence of nickel(II) acetate, resulting in complex macrocyclic and open-chain complexes. This work is an excellent example of how detailed structural and spectroscopic characterization can provide insights into the properties of complex molecules, potentially guiding their applications in areas such as catalysis or materials science (Gradinaru et al., 2001).

Photoreactive Protecting Groups

Klán et al. (2002) explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids. This research underscores the potential utility of complex molecules in photochemical applications, where selective exposure to light can trigger chemical transformations, useful in both organic synthesis and biochemistry (Klán et al., 2002).

Novel Conformationally Constrained Molecules

Clerici et al. (1999) reported on the synthesis of novel conformationally constrained molecules, showcasing the creative approaches used in modern chemistry to produce molecules with unique properties. Such molecules have potential applications in drug development, where the conformational stability of a drug can significantly impact its biological activity and specificity (Clerici et al., 1999).

properties

IUPAC Name

[7-[(2,5-dimethylphenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-15-8-9-16(2)18(10-15)14-34-27-22-11-21-19(13-32)12-29-17(3)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-10,12,32H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVPDACLCSYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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